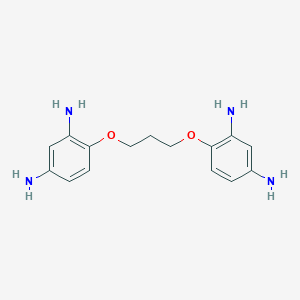

1,3-Bis(2,4-diaminophenoxy)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKPYVXITDAZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868327 | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81892-72-0 | |

| Record name | 1,3-Bis(2,4-diaminophenoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81892-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081892720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,3-propanediylbis(oxy)]bisbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS-(2,4-DIAMINOPHENOXY)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24KVS49VH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Bis(2,4-diaminophenoxy)propane chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,3-Bis(2,4-diaminophenoxy)propane and its associated salts. The information is intended for researchers, scientists, and professionals in drug development and cosmetic science.

Chemical Structure and Identification

This compound, also known as 2,4-DAPP, is an aromatic amine. It is primarily used in its hydrochloride or tetrahydrochloride salt forms to enhance stability and solubility.

Free Base:

-

Chemical Name: this compound

-

Molecular Formula: C₁₅H₂₀N₄O₂

-

Molecular Weight: 288.34 g/mol

-

CAS Number: 81892-72-0

Tetrahydrochloride Salt:

-

Chemical Name: this compound tetrahydrochloride

-

Molecular Formula: C₁₅H₂₀N₄O₂ · 4HCl[1]

-

Molecular Weight: 434.19 g/mol [1]

-

CAS Number: 74918-21-1[2]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound and its salts are limited in publicly available literature. The Scientific Committee on Consumer Products (SCCP) has noted that many of these properties have not been experimentally determined.[3]

Table 1: Physicochemical Properties of this compound and its Tetrahydrochloride Salt

| Property | Value | Salt Form |

| Melting Point | 215°C[4][5] | Tetrahydrochloride |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| Stability | Standard solutions (1012 mg/l and 1036 mg/l) in 30/70 acetonitrile/water are stable for at least 42.8 hours at room temperature in the dark.[3] | Tetrahydrochloride |

For reference, a structurally similar compound, 2,4-Diaminophenoxyethanol dihydrochloride , has a reported water solubility of 425 ± 7 g/L at 20°C and a log P of 0.99.[6]

Applications

The primary application of this compound is as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[3][7][8][9] It reacts with a primary intermediate (e.g., p-phenylenediamine) in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger color molecules within the hair shaft.[3][7][9][10][11] This process leads to a long-lasting hair color that is resistant to washing.[7][8] In cosmetic formulations, the concentration of this compound is regulated; for instance, the SCCNFP has opined its safe use in permanent hair dye formulations at a maximum concentration of 2.0%, which corresponds to an in-use concentration of 1.0% after mixing with hydrogen peroxide.[2]

Experimental Protocols

Synthesis of this compound Hydrochloride

A production process for the hydrochloride salt involves the following steps:

-

Reaction: 2,4-Dinitrophenol is reacted with an alkali (e.g., sheet alkali) in a solvent such as ethylene glycol diethyl ether with stirring at a controlled temperature (e.g., 50-100°C) for 1-3 hours.

-

Alkylation: 1,3-Dibromopropane is then added dropwise to the reaction mixture at an elevated temperature (e.g., 100-130°C) over 1-2 hours. The reaction is allowed to proceed for an additional 3-5 hours.

-

Purification: The resulting condensation product is purified by dissolving it in heated tap water, followed by the dropwise addition of liquid caustic soda. The mixture is stirred, and the product is isolated by suction filtration while hot. The filtered product is then rinsed with clear water to a specified pH, centrifuged to remove excess water, and dried.

Toxicological Testing Methodologies

The toxicological properties of the tetrahydrochloride salt have been evaluated following established guidelines.

-

Acute Oral Toxicity: The study was conducted on Wistar rats. The test substance, dissolved in deionized water, was administered orally by gavage at various dose levels (2510, 3160, 3570, 3980, and 5010 mg/kg body weight). Animals were observed for 14 days for mortality and clinical signs of toxicity.[3]

-

Skin Irritation: The study followed OECD Guideline 404. A 0.5 g sample of the test substance was moistened and applied to the shaved skin of albino rabbits under a semi-occlusive patch for 4 hours. Skin reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal.[3]

-

Eye Irritation: The study was conducted according to OECD Guideline 405. The test substance was instilled into the conjunctival sac of one eye of albino rabbits. The eyes were examined and scored for irritation at 1, 24, 48, and 72 hours, and up to 14 days post-instillation.[3]

Toxicology and Safety

Table 2: Toxicological Data for this compound Tetrahydrochloride

| Test | Species | Route | Result |

| Acute Oral Toxicity | Rat (male) | Oral | LD₅₀ = 3570 mg/kg body weight[3] |

| Skin Irritation | Rabbit | Dermal | Minimal and transient irritation; slight erythema observed at 1 hour, which subsided.[3] |

| Eye Irritation | Rabbit | Ocular | Irritating to the eyes.[3] |

| Skin Sensitization (LLNA) | Mouse | Dermal | Determined to be a skin sensitizer with a calculated EC3 value of 14.7%.[3] |

As an aromatic amine, this compound belongs to a class of chemicals that are known to have various biological effects, and some have been linked to carcinogenicity.[1][12][13][14] The primary mechanism for the biological activity of many aromatic amines involves metabolic activation of the amino group.[1]

Visualizations

Mechanism of Action in Oxidative Hair Dyeing

The following diagram illustrates the chemical workflow of this compound as a coupler in oxidative hair dye formulations.

Conceptual Biological Interaction Pathway for Aromatic Amines

This diagram presents a generalized and conceptual pathway for the potential biological effects of aromatic amines, the chemical class to which this compound belongs. This is not a validated signaling pathway for this specific compound but is based on the known metabolic activation of this class of chemicals.

References

- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Opinion concerning 1,3-Bis-(2,4-diaminophenoxy)propane (Colipa n° A79) - adopted by the Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers during the plenary of 23 June 1999 | Scientific Committees [ec.europa.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. nbinno.com [nbinno.com]

- 5. parchem.com [parchem.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. censwpa.org [censwpa.org]

- 13. Aromatic Amines Group - information sheet - Canada.ca [canada.ca]

- 14. bcpp.org [bcpp.org]

An In-depth Technical Guide to 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride (CAS 74918-21-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, uses, and toxicological profile of 1,3-bis(2,4-diaminophenoxy)propane tetrahydrochloride (CAS 74918-21-1). Primarily utilized as a key component in oxidative hair dye formulations, this compound's reactivity and biological interactions, particularly its skin sensitization potential, are of significant interest to researchers in cosmetology, toxicology, and dermatology. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols based on established guidelines, and presents visualizations of its mechanism of action in hair dyeing and its toxicological pathway.

Chemical and Physical Properties

This compound tetrahydrochloride is the salt form of the free base, this compound (CAS 81892-72-0). The tetrahydrochloride form offers enhanced solubility in aqueous solutions, making it suitable for formulation in cosmetic products.[1]

| Property | Value | Reference |

| CAS Number | 74918-21-1 | [2][3][4][5] |

| IUPAC Name | 4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;tetrahydrochloride | [1] |

| Synonyms | This compound 4HCl, 4,4'-[propane-1,3-diylbis(oxy)]bisbenzene-1,3-diamine tetrahydrochloride | [4][6] |

| Molecular Formula | C₁₅H₂₄Cl₄N₄O₂ | [2] |

| Molecular Weight | 434.19 g/mol | [2][5] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 215 °C | [2][6] |

| Boiling Point | 643.9 °C (predicted) | [6] |

| Solubility | Soluble in water | [7] |

| Purity | ≥95% (commercially available) | [5] |

Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons: δ 6.5–7.2 ppm; Methylene protons (propane backbone): δ 3.8–4.2 ppm |

| FT-IR | Amine (N-H) stretches: ~3300 cm⁻¹; Ether (C-O-C) vibrations: ~1250 cm⁻¹ |

| Mass Spectrometry | Expected molecular ion peak corresponding to the free base (C₁₅H₂₀N₄O₂) at m/z 288.34 |

Synthesis

A general industrial production process for this compound hydrochloride has been described.[8] A laboratory-scale synthesis would likely follow a similar Williamson ether synthesis pathway.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized representation based on the principles of the industrial process.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dinitrophenol and a suitable base (e.g., sodium hydroxide or potassium carbonate) in a solvent such as ethylene glycol diethyl ether.

-

Nucleophilic Substitution: Heat the mixture with stirring (e.g., to 80-100 °C). Slowly add 1,3-dibromopropane to the reaction mixture.

-

Reaction Completion: Maintain the reaction at an elevated temperature (e.g., 100-130 °C) for several hours to ensure the reaction goes to completion.

-

Reduction of Nitro Groups: The resulting dinitro compound is then reduced to the corresponding diamino compound. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal/acid combination (e.g., Sn/HCl).

-

Salt Formation and Purification: After reduction, the product is in its free base form. To obtain the tetrahydrochloride salt, dissolve the crude product in a suitable solvent and treat with hydrochloric acid. The precipitated salt can then be purified by recrystallization. A purification step may involve dissolving the crude product in hot water, followed by the addition of ethanol to induce precipitation upon cooling.[3]

-

Characterization: The final product should be characterized by standard analytical techniques (NMR, FT-IR, Mass Spectrometry) to confirm its identity and purity.

Synthesis Workflow

Uses and Applications

The primary application of CAS 74918-21-1 is as a "coupler" or "precursor" in oxidative hair dye formulations.[1]

Mechanism of Action in Hair Dyeing

In permanent hair dyes, this compound is used in combination with a "primary intermediate" (e.g., p-phenylenediamine) and an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The alkaline agent swells the hair cuticle, allowing the smaller precursor molecules to penetrate the hair shaft. The hydrogen peroxide then oxidizes the primary intermediate to a reactive quinonediimine. This intermediate rapidly reacts with the coupler (this compound) to form larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[4]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. umwelt-online.de [umwelt-online.de]

- 7. ftp.cdc.gov [ftp.cdc.gov]

- 8. CN104292118A - Production process of this compound hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide: Thermal Properties of 1,3-Bis(2,4-diaminophenoxy)propane Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2,4-diaminophenoxy)propane is an aromatic diamine monomer of interest in the synthesis of high-performance polymers. A thorough understanding of its thermal properties is crucial for its application in materials science and for ensuring stability during processing and in final applications. This technical guide provides a summary of the available thermal property data, detailed experimental protocols for thermal analysis, and a comparative analysis of polymers derived from structurally similar monomers. It should be noted that specific experimental data on the thermal properties of the this compound monomer itself is limited in publicly available literature.[1] This guide, therefore, also provides data on related polymers to serve as a valuable reference for researchers.

Physicochemical Properties

While specific thermal data is scarce, the fundamental physicochemical properties of the monomer and its common salt form are detailed below.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 81892-72-0 | |

| Molecular Formula | C15H20N4O2 | [2] |

| Molecular Weight | 288.35 g/mol | |

| Salt Form | This compound Tetrahydrochloride | [3][4][5] |

| Salt CAS Number | 74918-21-1 | [3][4][5] |

| Salt Molecular Formula | C15H20N4O2 · 4HCl | [5] |

| Salt Molecular Weight | 434.19 g/mol | [4][5] |

Thermal Properties: A Comparative Approach

The following table summarizes the thermal properties of such polymers. These polymers often exhibit high glass transition temperatures and thermal stability due to the rigidity of the aromatic backbone.

| Polymer Type | Monomers | Thermal Property | Value (°C) |

| Aromatic Polyamide | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene and various aromatic dicarboxylic acids | Glass Transition Temperature (Tg) | 240 - 300 |

| 10% Weight Loss Temperature (Td10) | > 450 | ||

| Aromatic Polyamide | 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives | Glass Transition Temperature (Tg) | 130 - 155 |

| 5% Weight Loss Temperature (Td5) | 325 - 415 | ||

| Aromatic-Aliphatic Polyamide | 4,4ʹ-bis(4-carboxy methylene) biphenyl and various aromatic diamines | Glass Transition Temperature (Tg) | 210 - 261 |

| 10% Weight Loss Temperature (Td10) in N2 | 620 - 710 | ||

| 10% Weight Loss Temperature (Td10) in Air | 497 - 597 |

Experimental Protocols for Thermal Analysis

For researchers seeking to characterize the thermal properties of this compound or polymers derived from it, the following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of a material.

-

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A standard TGA instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the monomer or polymer sample into an alumina or platinum crucible.

-

Experimental Parameters:

-

Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 800°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition and specific weight loss stages are determined from this curve. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is a common metric for thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is employed to identify thermal transitions such as the glass transition (Tg) and melting point (Tm).

-

Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature.

-

Instrumentation: A standard DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

-

Experimental Parameters:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program (for Tg determination):

-

First Heating Scan: Equilibrate at a temperature below the expected Tg (e.g., 30°C) and ramp up to a temperature well above the expected transition (e.g., 250°C) at a heating rate of 10°C/min. This step removes any prior thermal history.

-

Cooling Scan: Cool the sample from 250°C back to 30°C at a controlled rate (e.g., 10°C/min or faster).

-

Second Heating Scan: Ramp up from 30°C to 250°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the inflection in the baseline. The melting point (Tm), if present, will appear as an endothermic peak.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis of a polymer from an aromatic diamine monomer and the subsequent thermal analysis.

Caption: Workflow for Polymer Synthesis and Thermal Analysis.

Caption: TGA Experimental Workflow.

Caption: DSC Experimental Workflow for Tg Determination.

References

An In-depth Technical Guide on the Solubility of 1,3-Bis(2,4-diaminophenoxy)propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2,4-diaminophenoxy)propane is a key intermediate in the formulation of oxidative hair dyes.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application, formulation, and in the development of new products. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in publicly available quantitative data, and furnishes a detailed experimental protocol for its determination.

Introduction

This compound, and its more commonly used tetrahydrochloride salt, are essential components in the cosmetic industry, primarily serving as precursors in permanent hair coloring products.[2][3] The compound's structure, featuring two diaminophenyl groups linked by a propane diether chain, dictates its physicochemical properties, including its solubility. The presence of multiple amine functionalities suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility profile in organic solvents.

Qualitative Solubility Assessment

Based on the molecular structure of this compound, which contains both polar (amine and ether groups) and non-polar (aromatic rings and propane chain) moieties, a qualitative assessment of its solubility can be inferred:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The amine groups can act as hydrogen bond donors and acceptors, suggesting that the compound is likely to have good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile): The polarity of these solvents should facilitate the dissolution of this compound. A study on the stability of its tetrahydrochloride salt was conducted in a 30/70 acetonitrile/Milli-Q water mixture, indicating some solubility in acetonitrile-water systems.[2]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the amine and ether functionalities, the solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in various organic solvents. The table below is provided as a template for researchers to populate with their own experimental data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method | Reference |

| e.g., Ethanol | e.g., 25 | Data Not Available | e.g., Isothermal Saturation | |

| e.g., Methanol | e.g., 25 | Data Not Available | e.g., Isothermal Saturation | |

| e.g., Acetone | e.g., 25 | Data Not Available | e.g., Isothermal Saturation | |

| e.g., Acetonitrile | e.g., 25 | Data Not Available | e.g., Isothermal Saturation | |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | e.g., Isothermal Saturation | |

| e.g., Toluene | e.g., 25 | Data Not Available | e.g., Isothermal Saturation |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal saturation method followed by concentration analysis.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Autosampler vials

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time to reach equilibrium should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a chemically compatible syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis (HPLC Method as an Example):

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample from HPLC) × (Dilution factor)

-

4.3. Quality Control

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visually inspect the saturated solutions to confirm the presence of undissolved solid before sampling.

-

Ensure the temperature is accurately controlled throughout the equilibration period.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, its molecular structure suggests a favorable solubility in polar organic solvents. The detailed experimental protocol provided in this guide offers a robust method for researchers and drug development professionals to determine these crucial physicochemical parameters. The generation of such data will be invaluable for the formulation, application, and safety assessment of products containing this important cosmetic ingredient.

References

Purity Analysis of 1,3-Bis(2,4-diaminophenoxy)propane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 1,3-Bis(2,4-diaminophenoxy)propane, a key intermediate in the synthesis of various compounds, notably in the cosmetic industry for hair dye formulations.[1][2][3] Ensuring the purity of this compound is critical for product quality, safety, and regulatory compliance. This document outlines potential impurities, detailed analytical methodologies, and data presentation formats to assist researchers and quality control analysts.

Introduction to this compound

This compound, often used as its tetrahydrochloride salt, is a cornerstone in the production of oxidative hair dyes.[1][2][3] Its chemical structure allows it to act as a "coupler" that reacts with a "primary intermediate" in the presence of an oxidizing agent (like hydrogen peroxide) to form stable, long-lasting color molecules within the hair shaft.[1][2][3] Given its application in consumer products, a thorough understanding and control of its purity profile are paramount. Purity levels for commercial grades are typically specified, for instance, at ≥95%.[4]

Potential Impurities

The purity of this compound is intrinsically linked to its manufacturing process. A common synthesis route involves the reaction of a substituted phenol with a propane derivative.[5] Based on a disclosed production process, potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.

A likely synthesis pathway starts with 2,4-dinitrophenol, which is reacted with 1,3-dibromopropane.[5] The resulting dinitro-intermediate is then reduced to form the final diamino-product. This process suggests the potential presence of the following impurities:

-

Starting Materials:

-

2,4-Dinitrophenol

-

1,3-Dibromopropane

-

-

Intermediates:

-

1,3-Bis(2,4-dinitrophenoxy)propane (the unreduced intermediate)

-

Mono-substituted intermediates (e.g., 1-(2,4-diaminophenoxy)-3-bromopropane)

-

-

By-products:

-

Products from side reactions, such as polymerization or incomplete coupling.

-

-

Degradation Products:

-

Oxidation products formed during storage or processing, especially given the susceptibility of aromatic amines to oxidation.

-

The following diagram illustrates the logical relationship between the synthesis process and the potential impurities.

Analytical Methodologies for Purity Assessment

The primary analytical technique for determining the purity of non-volatile, polar organic molecules like this compound is High-Performance Liquid Chromatography (HPLC), typically with UV detection. Gas Chromatography (GC) may also be applicable, particularly for volatile impurities, but often requires derivatization of the main component.

High-Performance Liquid Chromatography (HPLC)

The following table summarizes a proposed set of starting parameters for the HPLC analysis of this compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.02 M Ammonium Acetate buffer (pH adjusted to ~6.0) | Buffering agent to ensure consistent ionization state of the amine groups, improving peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography, providing good elution strength. |

| Gradient Elution | Start with a low percentage of B, ramp up to elute the main peak and any late-eluting impurities, followed by a re-equilibration step. | To ensure separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detector | Photodiode Array (PDA) or UV-Vis Detector | To monitor the elution of compounds. Aromatic amines typically have strong UV absorbance. A PDA detector is recommended to check for peak purity. |

| Detection Wavelength | ~235 nm and ~280 nm | Based on typical absorbance maxima for aromatic amines. A full scan should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | Standard injection volume. |

| Diluent | Mobile Phase A / Acetonitrile mixture | To ensure sample solubility and compatibility with the mobile phase. |

-

Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to achieve a known concentration (e.g., 0.5 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the reference standard using the same diluent.

-

System Suitability: Inject the standard solution multiple times (e.g., n=5) to verify system performance. Key parameters to assess include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (typically < 2), and theoretical plates.

-

Analysis: Inject the sample solution and a blank (diluent).

-

Data Processing: Integrate all peaks in the chromatogram. Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For quantification of specific impurities, a reference standard for that impurity would be required.

The general workflow for this HPLC analysis is depicted below.

Gas Chromatography (GC)

Direct GC analysis of this compound is challenging due to its low volatility and the presence of polar amine functional groups, which can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, derivatization is generally required to increase volatility and thermal stability.

A common approach for derivatizing primary amines for GC analysis is silylation, which replaces the active hydrogen atoms with a trimethylsilyl (TMS) group.

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent suitable for this purpose.

-

Reaction: The sample is dissolved in a suitable solvent (e.g., pyridine or acetonitrile) and heated with the derivatizing agent to drive the reaction to completion.

| Parameter | Recommended Condition | Rationale |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane) or similar, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temperature | 250 - 280 °C | To ensure complete volatilization of the derivatized analyte. |

| Temperature Program | Start at a lower temperature (e.g., 100 °C), hold, then ramp up to a higher temperature (e.g., 300 °C) | To separate the derivatized main component from any derivatized impurities and by-products. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good quantitative data. MS is invaluable for identifying unknown impurities. |

| Injection Mode | Split or Splitless | Depending on the sample concentration and required sensitivity. |

Note: GC analysis would be particularly useful for quantifying volatile impurities from the synthesis, such as residual 1,3-dibromopropane.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and trend analysis.

HPLC Purity Data

| Sample ID | Retention Time (min) | Peak Area | Area % | Identification |

| Batch XYZ-001 | 4.52 | 15,234 | 0.85 | Impurity A |

| 8.76 | 1,765,432 | 98.57 | This compound | |

| 10.11 | 9,876 | 0.55 | Impurity B | |

| 12.34 | 543 | 0.03 | Unknown | |

| Total | 1,791,085 | 100.00 |

Summary of Potential Impurities

| Impurity Name | Potential Source | Analytical Method of Choice |

| 2,4-Dinitrophenol | Starting Material | HPLC |

| 1,3-Dibromopropane | Starting Material | GC (without derivatization) |

| 1,3-Bis(2,4-dinitrophenoxy)propane | Intermediate | HPLC |

| Oxidative Degradants | Degradation | HPLC |

Conclusion

The purity of this compound is a critical quality attribute, especially for its use in consumer products like hair dyes. A well-developed and validated stability-indicating HPLC method is the recommended primary technique for purity assessment and impurity profiling. This guide provides a robust starting point for developing such a method, informed by the analysis of structurally related compounds. By understanding the synthesis process, potential impurities can be anticipated and monitored. The combination of chromatographic techniques with appropriate data management ensures the consistent quality and safety of products containing this important chemical intermediate.

References

Potential Applications of 1,3-Bis(2,4-diaminophenoxy)propane in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2,4-diaminophenoxy)propane is a tetra-functional aromatic amine with a flexible propyl ether linkage. While its primary established application lies in the cosmetics industry as a hair dye intermediate, its molecular architecture suggests significant potential as a monomer for the synthesis of high-performance polymers and as a curing agent for epoxy resins. The presence of four reactive amine groups and the semi-flexible backbone can impart unique properties to polymeric materials, including enhanced solubility, lower processing temperatures, and tailored thermo-mechanical characteristics. This technical guide explores the prospective applications of this compound in polymer chemistry, drawing analogies from structurally similar, well-characterized polymer systems. Detailed experimental protocols for the synthesis of polyimides and polyamides, as well as for the curing of epoxy resins, are provided as a framework for future research and development.

Introduction

High-performance polymers, such as aromatic polyimides and polyamides, are critical materials in the aerospace, electronics, and medical industries due to their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications can be limited by poor solubility and high processing temperatures, which arise from their rigid chemical structures. To address these challenges, researchers have focused on modifying the polymer backbone to enhance processability without compromising performance. The incorporation of flexible linkages, such as ether groups, is a well-established strategy to improve the solubility and lower the glass transition temperature of these polymers.

This compound, with its two diaminophenoxy moieties connected by a flexible propane-1,3-diyl bis(oxy) linker, presents an intriguing candidate for the development of novel, processable high-performance polymers. The four amine functionalities offer multiple reaction sites for polymerization and crosslinking, potentially leading to materials with unique network architectures and properties. This guide will delve into the prospective applications of this versatile diamine in the synthesis of polyimides and polyamides, and as a curing agent for epoxy resins.

Potential Polymer Systems and Their Properties

The unique structure of this compound, featuring both rigid aromatic rings and a flexible aliphatic ether chain, suggests its utility in creating polymers with a desirable balance of properties. By acting as a monomer, it can be incorporated into the main chain of polymers, influencing their thermal, mechanical, and solubility characteristics.

Polyimides

Aromatic polyimides are renowned for their outstanding thermal and mechanical properties. The synthesis of polyimides typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide. The properties of the resulting polyimide are highly dependent on the structure of the diamine and dianhydride monomers used.

The introduction of this compound as the diamine monomer is expected to enhance the solubility and processability of the resulting polyimides due to the flexible ether linkages in its backbone. These flexible segments can disrupt chain packing and reduce intermolecular interactions, leading to improved solubility in organic solvents and lower glass transition temperatures.

-

Anticipated Properties:

-

Good Solubility: The flexible propane-1,3-diyl bis(oxy) linker is expected to impart good solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).

-

Excellent Thermal Stability: While the flexible linker may slightly lower the decomposition temperature compared to fully rigid polyimides, the aromatic and imide functionalities will ensure high thermal stability.

-

Good Mechanical Properties: The resulting polyimide films are expected to be tough and flexible, with good tensile strength and modulus.

-

Table 1: Comparison of Thermal and Mechanical Properties of Polyimides Derived from Various Aromatic Diamines (Analogous Systems)

| Dianhydride | Diamine | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PMDA | ODA | 302 | >500 | - | 3.42 | 2.82 |

| BTDA | ODA | 276 | >500 | 114.19 | 3.23 | 3.58 |

| BPDA | ODA | 290 | >500 | - | - | - |

| 6FDA | BAPP | >308 | >500 | 102 | 2.76 | - |

*Data sourced from analogous systems for illustrative purposes. PMDA: Pyromellitic dianhydride; BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride; BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; ODA: 4,4'-Oxydianiline; BAPP: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane.[1][2]

Polyamides

Aromatic polyamides, or aramids, are another class of high-performance polymers known for their high strength and thermal resistance. Similar to polyimides, their processability can be challenging. The incorporation of this compound into a polyamide backbone, through reaction with a diacid chloride or a dicarboxylic acid, is expected to yield materials with improved solubility and processing characteristics.

-

Anticipated Properties:

-

Enhanced Solubility: The flexible ether linkages are anticipated to significantly improve solubility in organic solvents.

-

High Thermal Stability: The aromatic nature of the polymer backbone will contribute to good thermal stability.

-

Good Mechanical Strength: The resulting polyamides are expected to form strong and tough films.

-

Table 2: Properties of Polyamides Derived from Aromatic Diamines and Diacids (Analogous Systems)

| Diamine | Diacid | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C, in N2) |

| Various aromatic diamines | 1,3-bis(4-carboxy phenoxy) propane | 0.30 - 0.47 | 130 - 155 | 325 - 415 |

| 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | Various diacids | 0.43 - 1.03 | 240 - 300 | >450 |

*Data sourced from analogous systems for illustrative purposes.[3][4][5]

Epoxy Resins

Aromatic diamines are widely used as curing agents for epoxy resins, leading to thermosets with high glass transition temperatures, excellent mechanical properties, and good chemical resistance. The four primary amine groups of this compound make it a potentially potent curing agent. The flexible linker between the aromatic rings could influence the crosslink density and the final properties of the cured epoxy network.

-

Anticipated Effects as a Curing Agent:

-

High Reactivity: The presence of four primary amine groups suggests a high reactivity towards epoxy groups.

-

Formation of a Tough Network: The flexible propane chain may lead to a less brittle, tougher cured epoxy compared to those cured with rigid aromatic diamines.

-

Good Thermal Stability: The aromatic nature of the diamine will contribute to a high glass transition temperature and good thermal stability of the cured resin.

-

Table 3: Thermal Properties of Epoxy Resins Cured with Different Aromatic Diamines (Analogous Systems)

| Epoxy Resin | Curing Agent | Glass Transition Temperature (Tg, °C) |

| AFG-90MH | MDA | 213 |

| AFG-90MH | MOCA | 190 |

| AFG-90MH | MCDEA | 183 |

| AFG-90MH | MOEA | 172 |

| DGEBA | DDM | ~150 |

*Data sourced from analogous systems for illustrative purposes. AFG-90MH: 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline; MDA: 4,4′-methylenedianiline; MOCA: 4,4′-methylenebis(2-chloroaniline); MCDEA: 4,4′-methylenebis(3-chloro-2,6-diethylaniline); MOEA: 4,4′-methylenebis(2-ethylaniline); DGEBA: Diglycidyl ether of bisphenol A; DDM: 4,4'-diaminodiphenylmethane.[6][7]

Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for the synthesis and evaluation of polymers derived from this compound. These are based on established methods for analogous systems and may require optimization.[8][9][10][11]

Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

Materials:

-

This compound

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas, high purity

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Glass plate

-

Doctor blade or casting knife

-

Vacuum oven

Procedure:

-

Poly(amic acid) Synthesis:

-

In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of this compound.

-

Add anhydrous DMAc to the flask to achieve a solids content of 15-20 wt%.

-

Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

-

Gradually add an equimolar amount of PMDA to the stirred solution in small portions to control the exothermic reaction.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Polyimide Film Preparation (Thermal Imidization):

-

Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Cast the solution into a uniform film using a doctor blade with a defined thickness.

-

Place the glass plate in a vacuum oven and heat it according to the following schedule:

-

100 °C for 1 hour

-

200 °C for 1 hour

-

300 °C for 1 hour

-

-

After the thermal treatment, allow the oven to cool down slowly to room temperature.

-

Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.

-

Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

Materials:

-

This compound

-

Terephthaloyl chloride

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Lithium chloride (LiCl)

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Dropping funnel

Procedure:

-

Polymerization:

-

In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet, dissolve a calculated amount of this compound and LiCl in anhydrous NMP.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.

-

Add the terephthaloyl chloride solution dropwise to the diamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Add anhydrous pyridine to the reaction mixture to neutralize the HCl formed.

-

-

Polymer Isolation:

-

Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.

-

Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water.

-

Dry the polyamide in a vacuum oven at 80 °C for 24 hours.

-

Curing of an Epoxy Resin with this compound

Materials:

-

This compound

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828)

-

Acetone (for viscosity reduction, optional)

Equipment:

-

Beaker

-

Stirring rod

-

Hot plate with magnetic stirrer

-

Mold (e.g., aluminum or silicone)

-

Oven

Procedure:

-

Formulation:

-

Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

-

Preheat the epoxy resin to approximately 60 °C to reduce its viscosity.

-

Add the calculated amount of this compound to the preheated epoxy resin.

-

-

Mixing and Curing:

-

Stir the mixture thoroughly until the diamine is completely dissolved and a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to aid dissolution, which should be evaporated before curing.

-

Pour the mixture into a preheated mold.

-

Cure the mixture in an oven using a staged curing cycle, for example:

-

120 °C for 2 hours

-

150 °C for 2 hours

-

180 °C for 1 hour

-

-

Allow the cured sample to cool slowly to room temperature before demolding.

-

Visualizations

Caption: Synthesis of Polyimides.

Caption: Synthesis of Polyamides.

Caption: Epoxy Resin Curing Process.

Conclusion

This compound holds considerable, albeit largely unexplored, potential as a versatile building block in polymer chemistry. Its unique combination of reactive amine functionalities and a semi-flexible backbone makes it an attractive candidate for the synthesis of high-performance polyimides and polyamides with enhanced processability. Furthermore, its tetra-functionality suggests its utility as a potent curing agent for epoxy resins, potentially leading to tough and thermally stable thermosets. The experimental protocols and comparative data presented in this guide, based on analogous and well-studied polymer systems, provide a solid foundation for future research into the synthesis and characterization of novel polymers derived from this promising diamine. Further investigation is warranted to fully elucidate the structure-property relationships of these new materials and to explore their potential applications in advanced technologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. www2.ictp.csic.es [www2.ictp.csic.es]

- 6. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]

An In-depth Technical Guide to 1,3-Bis(2,4-diaminophenoxy)propane: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 1,3-Bis(2,4-diaminophenoxy)propane and its common salt form, this compound tetrahydrochloride. The information is intended to support safe laboratory practices and risk assessment for professionals in research and development.

Chemical Identification

This compound is primarily available as a tetrahydrochloride salt for research and industrial applications.

| Identifier | Data |

| Chemical Name | This compound |

| Tetrahydrochloride Salt | This compound tetrahydrochloride |

| CAS Number | 81892-72-0 (Free base) |

| 74918-21-1 (Tetrahydrochloride) | |

| Molecular Formula | C₁₅H₂₀N₄O₂ (Free base) |

| C₁₅H₂₄Cl₄N₄O₂ (Tetrahydrochloride) | |

| Molecular Weight | 288.35 g/mol (Free base) |

| 434.19 g/mol (Tetrahydrochloride) | |

| Synonyms | 4,4'-[Propane-1,3-diylbis(oxy)]bis(benzene-1,3-diamine) tetrahydrochloride |

| 1,3-Benzenediamine, 4,4'-[1,3-propanediylbis(oxy)]bis-, tetrahydrochloride | |

| Purity | Typically ≥95% for commercial research grades |

Physicochemical Properties

Detailed physicochemical data for this compound are limited in publicly available literature. The following represents the most consistent information found.

| Property | Value |

| Melting Point | 215°C |

Toxicological Data

Toxicological evaluations have been conducted, primarily in the context of its use in cosmetic formulations. The following data is for the tetrahydrochloride salt.

| Test | Species | Route | Result |

| Acute Oral Toxicity (LD50) | Rat (male) | Oral | 3570 mg/kg body weight |

| Skin Irritation | Rabbit | Dermal | Slight erythema; not classified as corrosive |

| Dermal Toxicity | - | - | Not determined |

| Inhalation Toxicity | - | - | Not determined |

The Scientific Committee on Consumer Products (SCCP) has evaluated the safety of this compound for use in hair dyes and concluded it can be safely used under specific conditions.

Experimental Protocols

Acute Oral Toxicity Study

The acute oral toxicity was investigated in male Wistar rats. The test substance was dissolved in deionized water and administered by oral gavage at doses of 2510, 3160, 3570, 3980, and 5010 mg/kg body weight. Animals were observed for a 14-day period, with daily records of mortality and clinical observations. It is important to note that the SCCP mentioned this study was not conducted in full compliance with Good Laboratory Practice (GLP) or OECD guidelines, primarily due to limited information on the test substance and the use of only one gender.

Skin Irritation Study

The skin irritation potential was assessed in New Zealand White rabbits following OECD Guideline 404. A 0.5 g dose of the moistened test substance was applied to the shaved skin of the animals under a semi-occlusive patch for four hours. Skin reactions, including erythema, eschar, and edema, were evaluated at approximately 1, 24, 48, and 72 hours after patch removal.

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement (Potential) |

| Acute Toxicity, Oral | Category 5 | H303: May be harmful if swallowed |

| Skin Corrosion/Irritation | Not Classified | - |

| Serious Eye Damage/Irritation | Not Determined | - |

Note: This is an inferred classification. Users must conduct their own risk assessment based on the intended use and handling procedures.

Handling, Storage, and Personal Protective Equipment (PPE)

As a precautionary measure, especially given the data gaps, standard laboratory procedures for handling chemical compounds of unknown toxicity should be followed.

Engineering Controls

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be worn.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat and sources of ignition.

First Aid and Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Rinse mouth with water. Drink plenty of water. Do not induce vomiting. Seek medical attention if you feel unwell.

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate PPE. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Visualizations

The following diagrams illustrate key workflows and logical relationships for handling and assessing this compound in a laboratory setting.

An In-Depth Technical Guide to 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride, a synthetic organic compound, is primarily recognized for its application in the cosmetics industry as a precursor in oxidative hair dye formulations.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and toxicological data, presented in a format tailored for scientific and research applications. While the predominant body of research focuses on its use in cosmetics, this document aims to consolidate the available technical information to support broader scientific inquiry.

Chemical Identity and Alternate Names

The compound is systematically known as 1,3-Benzenediamine, 4,4'-[1,3-propanediylbis(oxy)]bis-, tetrahydrochloride.[2] It is registered under the CAS Number 74918-21-1.[3] Over the years, it has been referred to by several synonyms and trade names in scientific literature and commercial products.

Table 1: Alternate Names and Identifiers

| Type | Name/Identifier |

| IUPAC Name | 4,4'-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine) tetrahydrochloride |

| CAS Registry Number | 74918-21-1 |

| EINECS Number | 278-022-7 |

| Chemical Formula | C₁₅H₂₀N₄O₂ · 4HCl |

| Molecular Weight | 434.19 g/mol |

| Synonyms | This compound HCl, 4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;tetrahydrochloride |

| Trade Names | HC Blue 16, Colorex 13bis |

Physicochemical Properties

Detailed physicochemical data for this compound tetrahydrochloride is limited in publicly available literature. The following table summarizes the known properties.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Grey powder | [4] |

| Purity (HPLC) | 93.5% - 99.8% | [4] |

| Water Content | 4.6% | [4] |

| Ash Content | 0.8% | [4] |

| Stability | Standard solutions (1012 mg/l and 1036 mg/l) in 30/70 acetonitrile/Milli-Q water were stable for at least 42.8 hours when stored at room temperature in the dark. | [4] |

Toxicological Data Summary

The toxicological profile of this compound tetrahydrochloride has been evaluated by the Scientific Committee on Consumer Products (SCCP). The following table summarizes key quantitative data from these assessments.

Table 3: Summary of Toxicological Data

| Study Type | Species | Route of Administration | Key Findings |

| Acute Oral Toxicity | Rat | Oral (gavage) | LD₅₀: 3570 mg/kg body weight |

| Dermal Irritation | Rabbit | Dermal | Slight erythema observed at 1 hour post-application. No corrosive effects. |

| Skin Sensitization | Mouse | Dermal | Classified as a moderate sensitizer. |

Experimental Protocols

The following sections provide an overview of the methodologies used in key toxicological studies. These are based on summaries from regulatory documents and should be adapted and validated for specific research purposes.

Acute Oral Toxicity Study (as per OECD Guideline 423)

This study aims to determine the median lethal dose (LD₅₀) of a substance when administered orally.

Experimental Workflow:

Caption: Workflow for an acute oral toxicity study.

Methodology:

-

Test Animals: Healthy, young adult rats (e.g., Wistar strain) are used. Animals are fasted prior to dosing.[1]

-

Dose Preparation: The test substance is dissolved in a suitable vehicle, such as deionized water.[1]

-

Administration: The substance is administered in a single dose by oral gavage. A stepwise procedure is used, with doses adjusted based on the outcome of the previous step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

Caption: Workflow for an in vitro mutagenicity study (Ames test).

Methodology:

-

Bacterial Strains: Use appropriate histidine-requiring strains of S. typhimurium and/or tryptophan-requiring strains of E. coli.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (e.g., S9 fraction from induced rat liver) to mimic mammalian metabolism.[5]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.

-

Incubation: The treated plates are incubated for 48-72 hours to allow for the growth of revertant colonies.

-

Colony Counting: The number of revertant colonies is counted for each concentration and control.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Logical Relationships

Currently, there is no scientific literature available that directly implicates this compound tetrahydrochloride in specific cellular signaling pathways. Its primary known function is as a chemical intermediate in the formation of hair dyes.[1] The mechanism of action in this context is a chemical reaction (oxidation and coupling) rather than a biological signaling cascade.

In the absence of signaling pathway data, the following diagram illustrates the logical workflow for the safety assessment of a cosmetic ingredient like this compound tetrahydrochloride, a process it has undergone.

Cosmetic Ingredient Safety Assessment Workflow:

Caption: Logical workflow for cosmetic ingredient safety assessment.

Conclusion

This compound tetrahydrochloride is a well-characterized compound within the context of its application in hair dye formulations. The available data, primarily from regulatory safety assessments, provides a foundation for understanding its toxicological profile. Further research would be necessary to explore any potential bioactivities or involvement in cellular signaling pathways beyond its current use, which could open new avenues for its application in research and development. This guide serves as a consolidated resource of the current technical knowledge to facilitate such future investigations.

References

An In-depth Technical Guide to Diamine Monomers for High-Performance Polymers

Introduction

Diamine monomers are fundamental chemical building blocks essential for the synthesis of high-performance polymers, most notably aromatic polyimides and polyamides (aramids).[1][2] These polymers are distinguished by their exceptional thermal stability, robust mechanical strength, and significant chemical resistance, which makes them indispensable in demanding sectors such as aerospace, electronics, and medical industries.[1][3] The versatility and performance of the final polymer are intrinsically linked to the molecular architecture of its constituent monomers, particularly the diamine.[2][4]

The relentless pursuit of materials with enhanced characteristics—such as improved solubility for easier processing, lower dielectric constants for advanced microelectronics, and greater optical transparency for flexible displays—has propelled extensive research into the design and synthesis of novel aromatic diamine monomers.[1] By strategically incorporating specific structural features like flexible ether linkages, bulky side groups, or fluorine substituents, researchers can meticulously fine-tune the properties of the resulting polymers to meet specific application requirements.[1][5] This guide provides a detailed exploration of these specialized monomers, covering their synthesis, polymerization, characterization, and the crucial structure-property relationships that govern their performance.

The Role of Diamine Structure in Polymer Properties

The chemical structure of the diamine monomer is a primary determinant of the final polymer's characteristics. Subtle modifications to the diamine's backbone can lead to dramatic shifts in properties such as thermal stability, solubility, and optical clarity.[2]

-

Rigidity and Linearity: Linear, rigid aromatic structures, such as those found in poly(p-phenylene terephthalamide) (PPTA), lead to highly crystalline polymers with exceptional thermal stability and mechanical strength but poor solubility.[6]

-

Flexibility: The introduction of flexible linkages, such as ether (–O–) or methylene (–CH2–) groups, into the diamine backbone disrupts chain packing, which can enhance solubility and processability, sometimes at the expense of a lower glass transition temperature (Tg).[1][7]

-

Bulky Substituents: Attaching bulky or non-planar side groups to the diamine monomer increases the distance between polymer chains, hindering efficient packing. This strategy is effective in improving the solubility and optical transparency of polymers like polyimides.[1][5][8]

-

Fluorination: The incorporation of fluorine-containing groups, such as trifluoromethyl (–CF3), is a widely used strategy to enhance polymer performance.[9] These groups can increase solubility, optical transparency, and thermal stability while lowering the dielectric constant and moisture absorption.[10][11][12]

Quantitative Data on High-Performance Polymers

The properties of polymers are directly influenced by the combination of the diamine monomer and the corresponding dianhydride or diacid co-monomer. The following tables summarize key quantitative data for various polyimides and polyamides derived from different diamine structures.

Table 1: Thermal and Mechanical Properties of Fluorinated Polyimide (FPI) Films [10]

| Diamine Monomer | Dianhydride Co-monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | 10% Weight Loss Temp. (Td10) (°C) |

|---|---|---|---|---|

| PABA | 6FDA | 290 | 467 | 495 |

| and others | 6FDA | 295-321 | 485-516 | 511-539 |

Note: PABA = 4-amino-N-{4-[(4-aminobenzoyl)amino]phenyl}benzamide; 6FDA = 4,4′-(hexafluoroisopropylidene)phthalic anhydride. Data illustrates the impact of different backbone structures on FPI properties.

Table 2: Thermal Properties of Polyamides Derived from a Novel Diacid [7]

| Diamine Monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) in N2 (°C) | 10% Weight Loss Temp. (T10) in Air (°C) |

|---|---|---|---|---|

| 4,4'-diaminodiphenyl ether | 0.96 | 210 | 620 | 497 |

| 4,4'-diaminodiphenyl methane | 0.82 | 225 | 650 | 502 |

| 4,4'-diaminodiphenyl sulfone | 0.65 | 261 | 680 | 580 |

| 1,4-bis(4-aminophenoxy)benzene | 0.75 | 230 | 710 | 597 |

| 4,4'-diamino-3,3'-dimethyl diphenyl methane | 0.52 | 245 | 670 | 545 |

Note: The diacid co-monomer is 4,4ʹ-bis(4-carboxy methylene) biphenyl.

Table 3: Properties of Polyimides from Aromatic and Cycloaliphatic Dianhydrides [13]

| Diamine Monomer | Dianhydride Co-monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |

|---|---|---|---|

| BZ | BPADA (Aromatic) | 260 | 358 |

| FDN | BPADA (Aromatic) | 273 | 377 |

| APS | BPADA (Aromatic) | 258 | 342 |

| BZ | HBPDA (Cycloaliphatic) | 248 | 345 |

| FDN | HBPDA (Cycloaliphatic) | 261 | 363 |

| APS | HBPDA (Cycloaliphatic) | 245 | 329 |

Note: BPADA = 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride); HBPDA = dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride. The results show that aromatic dianhydrides generally yield polymers with better thermomechanical properties.[13][14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a novel aromatic diamine monomer, its polymerization into a polyimide, and the subsequent characterization of the polymer.

Protocol 1: Synthesis of an Aromatic Diamine Monomer

This protocol describes a representative two-step synthesis involving a nucleophilic substitution reaction to create a dinitro intermediate, followed by its reduction to the final diamine monomer.[1]

A. Synthesis of the Dinitro Intermediate

-

Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Reagents: Add the starting dihydroxy compound (e.g., 2',7'-dihydroxy-spiro[fluorene-9,9'-xanthene]), an excess of an aryl halide (e.g., p-chloronitrobenzene), and anhydrous potassium carbonate (K2CO3) to a solvent such as N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 150°C and maintain for 8 hours under a continuous nitrogen atmosphere.

-

Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the crude dinitro product.

-

Purification: Filter the solid, wash thoroughly with methanol, and dry under vacuum. Recrystallize the product from a suitable solvent like glacial acetic acid to achieve high purity.[1]

B. Reduction to the Diamine Monomer

-

Setup: In a flask, dissolve the purified dinitro intermediate in a solvent such as ethanol.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Heat the suspension to reflux (approx. 80°C). Slowly add hydrazine monohydrate dropwise to the refluxing mixture. Continue refluxing for 24 hours.

-

Isolation: Filter the hot solution to remove the Pd/C catalyst.

-

Crystallization: Cool the filtrate to allow the diamine monomer to crystallize.

-

Purification: Collect the final product by filtration, wash with cold ethanol, and dry under vacuum at 80°C.[1]

Protocol 2: Synthesis of a Polyimide Film

The most widely practiced method for synthesizing aromatic polyimides is a two-step process.[2] It begins with the reaction of a diamine and a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor, which is then converted into the final, insoluble polyimide.[2][4]

A. Synthesis of Poly(amic acid) (PAA) Solution

-

Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of the diamine monomer.[4]

-

Dissolution: Add an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), to achieve a solids content of 15-20 wt%. Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.[2][4]

-

Polymerization: Gradually add an equimolar amount of a dianhydride (e.g., Pyromellitic dianhydride, PMDA) to the stirred solution in small portions to manage the exothermic reaction.[4] The order of addition, with solid dianhydride added to the diamine solution, often yields the highest molecular weights.[2]

-

Reaction: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous PAA solution.[1][4]

B. Preparation of Polyimide Film via Imidization

-

Film Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.[4]

-